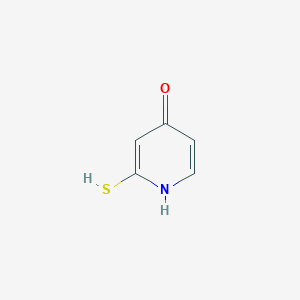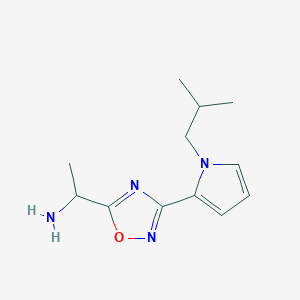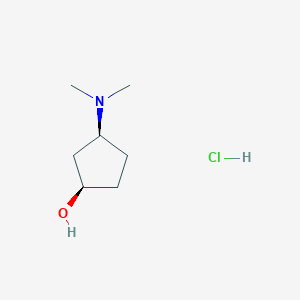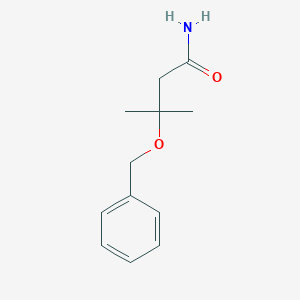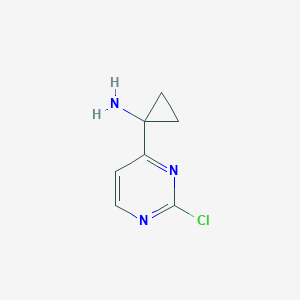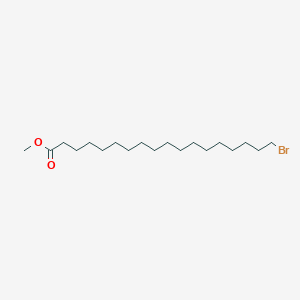![molecular formula C16H15FN2O5S B13346972 4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride CAS No. 19160-20-4](/img/structure/B13346972.png)
4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride is a complex organic compound with the molecular formula C16H15FN2O5S It is characterized by the presence of a nitrophenyl group, a butanoyl group, an amino group, and a benzenesulfonyl fluoride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride typically involves a multi-step process. One common method includes the reaction of 4-nitrophenylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-{[4-(4-Aminophenyl)butanoyl]amino}benzenesulfonyl fluoride.
Substitution: Various substituted sulfonyl derivatives.
Hydrolysis: 4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonic acid and fluoride ion.
Wissenschaftliche Forschungsanwendungen
4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride involves its interaction with specific molecular targets. For instance, as a serine protease inhibitor, it forms a covalent bond with the active site serine residue, thereby inactivating the enzyme. This interaction is facilitated by the electrophilic nature of the sulfonyl fluoride group, which reacts with the nucleophilic serine hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl fluoride.
4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
Uniqueness
The uniqueness of 4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride lies in its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly valuable in applications requiring selective covalent modification of biomolecules.
Eigenschaften
CAS-Nummer |
19160-20-4 |
|---|---|
Molekularformel |
C16H15FN2O5S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
4-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15FN2O5S/c17-25(23,24)15-10-6-13(7-11-15)18-16(20)3-1-2-12-4-8-14(9-5-12)19(21)22/h4-11H,1-3H2,(H,18,20) |
InChI-Schlüssel |
BRKPXCJQKMMFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





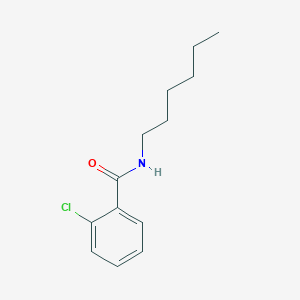
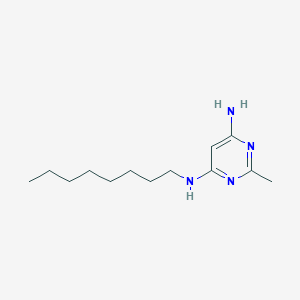
![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)
